4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid
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Overview
Description
4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid is an organic compound with a complex structure that includes a benzyloxy group and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group or the chlorobenzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but lacks the chlorobenzoic acid moiety.
4-Benzyloxyphenol: Contains a benzyloxy group but differs in the rest of the structure.
2-Chlorobenzoic acid: Shares the chlorobenzoic acid moiety but lacks the benzyloxy group.
Uniqueness
4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid is unique due to the combination of the benzyloxy group and the chlorobenzoic acid moiety, which imparts distinct chemical properties and potential applications. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, with the molecular formula C20H15ClO3 and a molecular weight of 338.78 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This compound is a derivative of benzoic acid and features both a chloro and a benzyloxy substituent, which may influence its pharmacological properties.
Biological Activities
Research has indicated several biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of common pathogens associated with osteomyelitis, a serious bone infection .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation. The mechanism of action could involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes related to metabolic pathways. This could have implications for drug design, particularly in developing inhibitors for enzymes involved in cancer or metabolic diseases .
Antimicrobial Evaluation
A study conducted on various derivatives of benzoic acid, including this compound, demonstrated significant antimicrobial activity against strains of Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Bactericidal Concentration (MBC) was determined to be notably lower than that of conventional antibiotics, indicating a promising alternative for treatment .
Compound | MBC (µg/mL) |
---|---|
This compound | 50 |
Ciprofloxacin | 100 |
Anti-inflammatory Activity
In vitro assays indicated that this compound could reduce the expression of inflammatory markers in human cell lines. The IC50 value for inhibiting COX enzymes was reported to be significantly lower than that of standard anti-inflammatory drugs .
Compound | IC50 (µM) |
---|---|
This compound | 25 |
Aspirin | 40 |
The biological activity of this compound is likely attributed to its structural features that allow it to interact effectively with biological targets. The presence of the chlorine atom may enhance its lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Additionally, the benzyloxy group may contribute to its binding affinity to specific receptors or enzymes involved in inflammatory and infectious processes .
Properties
IUPAC Name |
2-chloro-4-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYSQXFESGGDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692265 |
Source
|
Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-12-0 |
Source
|
Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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